Benzyl-alpha-galnac
Overview
Description
This compound effectively inhibits the proliferation and activation of LX-2 cells and suppresses the expression of collagen I/III, making it a valuable tool in the investigation of liver fibrosis . Additionally, Benzyl-alpha-galnac significantly enhances the anti-tumor activity of 5-fluorouracil (5-FU) by inhibiting O-glycosylation .
Mechanism of Action
Target of Action
Benzyl-alpha-galnac is a potent O-glycosylation inhibitor . It primarily targets the O-glycosylation process in cells . This process is crucial for the proper functioning of many proteins, and its inhibition can lead to significant changes in cellular behavior .
Mode of Action
This compound interacts with its targets by inhibiting the O-glycosylation process . This inhibition effectively suppresses the proliferation and activation of LX-2 cells, a type of liver cell . It also suppresses the expression of collagen I/III .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the O-glycosylation pathway . By inhibiting this pathway, this compound can alter the structure and function of glycoproteins, leading to downstream effects such as suppressed cell proliferation and collagen expression .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as n-acetylgalactosamine-conjugated small-interfering rnas (galnac-conjugated sirnas), have been studied . These compounds show dose-proportional pharmacokinetics and similar pharmacokinetics between different chemical stabilizing methods
Result of Action
The inhibition of O-glycosylation by this compound leads to a decrease in the proliferation and activation of LX-2 cells and a suppression of collagen I/III expression . This has potential implications for the treatment of conditions such as liver fibrosis . Additionally, this compound has been shown to enhance the anti-tumor activity of 5-FU, a chemotherapy drug, in the context of pancreatic cancer .
Biochemical Analysis
Biochemical Properties
Benzyl-alpha-galnac interacts with various enzymes and proteins in the cell, primarily through its role as an O-glycosylation inhibitor . It inhibits the incorporation of glucosamine into O-glycans by glycosyltransferase . This interaction affects the structure and function of various biomolecules, altering their biochemical properties .
Cellular Effects
This compound has a profound impact on cellular processes. It effectively inhibits the proliferation and activation of LX-2 cells and suppresses the expression of collagen I/III . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzyme activity . It inhibits O-glycosylation, a process that involves the addition of a carbohydrate to a protein or lipid molecule . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been used to inhibit mucin O-glycosylation in SUIT-2 cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, it has been shown to enhance the anti-tumor activity of 5-FU by inhibiting O-glycosylation .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to O-glycosylation . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The effects of this compound on its localization or accumulation within cells are areas of active research .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-alpha-galnac involves the glycosylation of benzyl alcohol with N-acetylgalactosamine (GalNAc). This reaction typically requires the use of a glycosyl donor, such as a trichloroacetimidate derivative of GalNAc, and a Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized by spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Benzyl-alpha-galnac primarily undergoes substitution reactions due to the presence of the benzyl group. It can also participate in glycosylation reactions, where it acts as a glycosyl acceptor .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or thiols (RSH).
Glycosylation Reactions: Reagents include glycosyl donors like trichloroacetimidate derivatives and catalysts such as BF3·OEt2.
Major Products
The major products formed from these reactions include substituted derivatives of this compound and glycosylated compounds, which can be further utilized in various biochemical applications .
Scientific Research Applications
Benzyl-alpha-galnac has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzyl-beta-galnac: Another glycosylation inhibitor with similar properties but different stereochemistry.
N-acetylgalactosamine (GalNAc): The parent compound used in the synthesis of Benzyl-alpha-galnac.
5-fluorouracil (5-FU): A chemotherapeutic agent whose activity is enhanced by this compound.
Uniqueness
This compound is unique due to its potent inhibitory effect on O-glycosylation, which makes it a valuable tool in both basic and applied research. Its ability to enhance the efficacy of chemotherapeutic agents further distinguishes it from other glycosylation inhibitors .
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13+,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZFDIGKDPQBO-QMIVOQANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293813 | |
Record name | Benzyl N-acetyl-α-D-galactosaminide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3554-93-6 | |
Record name | Benzyl N-acetyl-α-D-galactosaminide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3554-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl-alpha-N-acetylgalactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl N-acetyl-α-D-galactosaminide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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